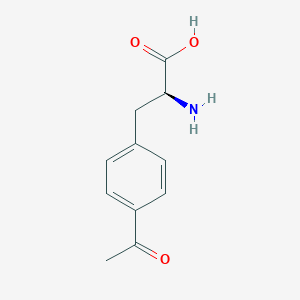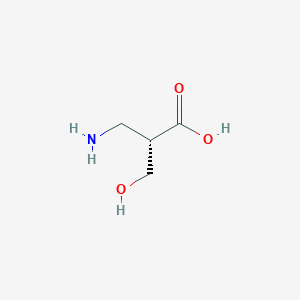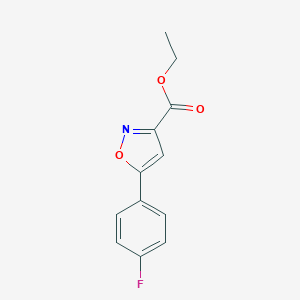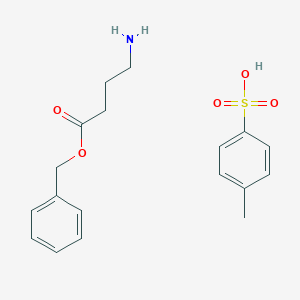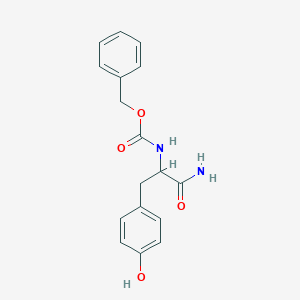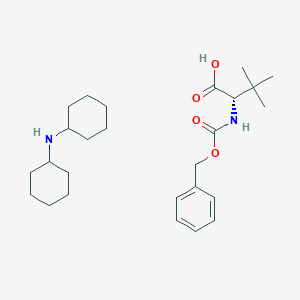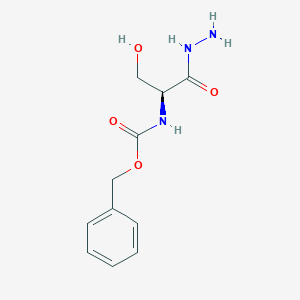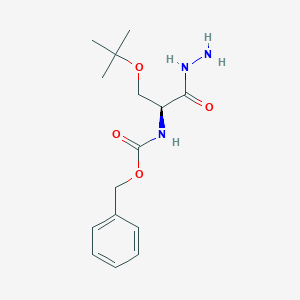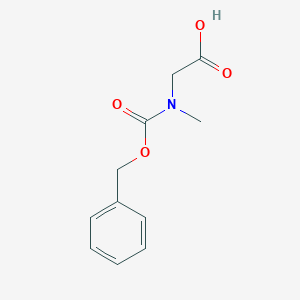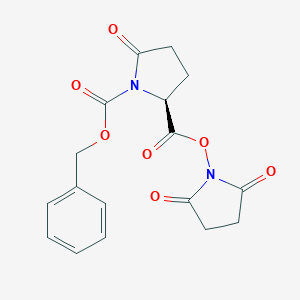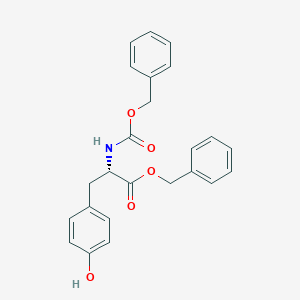
Cbz-L-Tyrosine benzyl ester
描述
Cbz-L-Tyrosine benzyl ester is a derivative of the amino acid tyrosine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group and the carboxyl group is esterified with benzyl alcohol. This compound is commonly used in peptide synthesis as a protected form of tyrosine, allowing for selective reactions at other functional groups without interference from the amino or carboxyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-L-Tyrosine benzyl ester typically involves the protection of the amino group of L-tyrosine with a benzyloxycarbonyl group, followed by esterification of the carboxyl group with benzyl alcohol. The process can be summarized as follows:
Protection of the Amino Group: L-Tyrosine is reacted with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine to form Cbz-L-Tyrosine.
Esterification of the Carboxyl Group: The protected amino acid is then esterified with benzyl alcohol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Cbz-L-Tyrosine benzyl ester undergoes various chemical reactions, including:
Hydrogenation: The Cbz and benzyl ester protecting groups can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Cbz-L-Tyrosine.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Hydrogenation: Pd/C, hydrogen gas, methanol or ethanol as solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water or aqueous solvent.
Coupling Reactions: DCC or DIC, DMAP, dichloromethane or dimethylformamide as solvent.
Major Products Formed
Hydrogenation: L-Tyrosine.
Hydrolysis: Cbz-L-Tyrosine.
Coupling Reactions: Peptides containing tyrosine residues.
科学研究应用
Cbz-L-Tyrosine benzyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It serves as a protected tyrosine derivative in the synthesis of peptides and proteins, allowing for selective deprotection and coupling reactions.
Drug Development: The compound is used in the synthesis of peptide-based drugs and prodrugs, where selective protection and deprotection are crucial.
Bioconjugation: It is employed in the preparation of bioconjugates, where peptides are linked to other biomolecules or surfaces for various applications, including diagnostics and therapeutics.
Enzyme Studies: this compound is used as a substrate or inhibitor in enzyme studies to investigate enzyme specificity and mechanism.
作用机制
The mechanism of action of Cbz-L-Tyrosine benzyl ester primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions, while the benzyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for controlled peptide synthesis and modification. The molecular targets and pathways involved depend on the specific application and the peptides or proteins being synthesized.
相似化合物的比较
Cbz-L-Tyrosine benzyl ester can be compared with other protected tyrosine derivatives, such as:
Fmoc-L-Tyrosine benzyl ester: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
Boc-L-Tyrosine benzyl ester: Uses the tert-butyloxycarbonyl (Boc) group for amino protection.
Ac-L-Tyrosine benzyl ester: Uses the acetyl (Ac) group for amino protection.
Uniqueness
This compound is unique due to the stability and ease of removal of the benzyloxycarbonyl group under mild hydrogenation conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required without affecting other functional groups.
Similar Compounds
- Fmoc-L-Tyrosine benzyl ester
- Boc-L-Tyrosine benzyl ester
- Ac-L-Tyrosine benzyl ester
属性
IUPAC Name |
benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c26-21-13-11-18(12-14-21)15-22(23(27)29-16-19-7-3-1-4-8-19)25-24(28)30-17-20-9-5-2-6-10-20/h1-14,22,26H,15-17H2,(H,25,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSDDUICYXQXRT-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426722 | |
| Record name | Cbz-L-Tyrosine benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5513-40-6 | |
| Record name | Cbz-L-Tyrosine benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Cbz-L-Tyrosine benzyl ester in the synthesis of L-phenylalanine derivatives with a vicinal tricarbonyl moiety?
A1: this compound serves as the starting material in the multi-step synthesis of novel L-phenylalanine derivatives containing a vicinal tricarbonyl moiety. [] The researchers chose this compound due to the presence of the tyrosine phenol group, which undergoes a series of modifications to ultimately yield the desired tricarbonyl structure at the para position of the phenyl ring.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


